Firzacorvir (ABI-H2158): A Technical Whitepaper on its Preclinical Discovery and Dual-Action Antiviral Mechanism
Firzacorvir (ABI-H2158): A Technical Whitepaper on its Preclinical Discovery and Dual-Action Antiviral Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Firzacorvir, also known as ABI-H2158, is a second-generation, orally bioavailable small molecule inhibitor of the Hepatitis B Virus (HBV) core protein. Developed by Assembly Biosciences, it was engineered to target essential, multifunctional viral proteins with no human homologue, making it a highly specific antiviral candidate. Preclinical studies revealed Firzacorvir possesses a potent, dual mechanism of action: it both prevents the encapsidation of pregenomic RNA (pgRNA), a late-stage step in viral replication, and blocks the formation of covalently closed circular DNA (cccDNA), a critical early-stage event that establishes the persistent viral reservoir in host cell nuclei. Despite demonstrating potent pan-genotypic activity and a favorable early clinical profile, its development was discontinued during Phase 2 trials due to observations of drug-induced hepatotoxicity. This document provides a detailed overview of the early research and discovery of Firzacorvir, focusing on its mechanism, preclinical potency, and the experimental methodologies employed in its characterization.
Introduction to Firzacorvir (ABI-H2158)
Firzacorvir emerged as a promising candidate in the search for a functional cure for chronic hepatitis B (cHBV). As a core protein inhibitor, it belongs to a class of direct-acting antivirals that target the HBV core protein (Cp), which is integral to multiple stages of the viral lifecycle.[1] The primary therapeutic goal of core inhibitors is to disrupt capsid assembly and disassembly, thereby inhibiting viral replication and preventing the establishment and replenishment of the cccDNA pool, which is the source of viral persistence.[1] Firzacorvir demonstrated high potency against all major HBV genotypes in preclinical models and advanced into Phase 2 clinical trials before its discontinuation.[1][2]
Mechanism of Action: A Dual Inhibition Pathway
The primary innovation of Firzacorvir lies in its ability to interrupt the HBV replication cycle at two distinct and critical junctures. This dual mechanism offered the potential for more profound and rapid viral suppression compared to previous antiviral generations.
-
Inhibition of pgRNA Encapsidation (Late Stage): Firzacorvir acts as a core protein allosteric modulator (CpAM). It binds to the core protein dimers, inducing a conformational change that accelerates the formation of non-functional, empty capsids. This process prevents the essential packaging of the viral pgRNA and the viral polymerase into new nucleocapsids, effectively halting the production of new infectious virions.[1]
-
Inhibition of cccDNA Formation (Early Stage): Upon initial infection of a hepatocyte, the incoming viral nucleocapsid must traffic to the nucleus and release its relaxed circular DNA (rcDNA), which is then converted into the stable cccDNA minichromosome. Firzacorvir was shown to disrupt incoming nucleocapsids, likely causing their premature disassembly.[1] This prevents the rcDNA from reaching the nucleus, thereby blocking the de novo formation of cccDNA and inhibiting the establishment of the persistent viral reservoir.[1]
HBV Replication Cycle Overview
Caption: A simplified diagram of the Hepatitis B Virus (HBV) replication cycle within a hepatocyte.
Firzacorvir's Dual-Action Inhibition Pathway
Caption: Mechanism of action of Firzacorvir, illustrating its dual inhibitory effect on the HBV lifecycle.
Preclinical Antiviral Activity
The potency of Firzacorvir was evaluated in various cell-based assays, demonstrating robust, pan-genotypic inhibition of HBV replication and cccDNA formation. The quantitative data from these preclinical characterizations are summarized below.
Table 1: In Vitro Efficacy of Firzacorvir (ABI-H2158) in Cell Lines
| Cell Line Model | Description | Endpoint Measured | EC₅₀ (nM) |
| HepAD38 | Induced HBV replication | pgRNA Encapsidation | 22 |
| HepG2-NTCP | De novo HBV infection model | HBV Replication | 27 |
| Primary Human Hepatocytes (PHH) | De novo HBV infection model | HBV Replication | 41 |
| Data sourced from Cai D, et al. Antiviral Research. 2023.[1] |
Table 2: Pan-Genotypic Efficacy of Firzacorvir (ABI-H2158)
| HBV Genotype | Endpoint Measured | EC₅₀ Range (nM) |
| A - E | HBV Replication | 7.1 - 22 |
| Data sourced from Cai D, et al. Antiviral Research. 2023.[1] |
Table 3: Efficacy of Firzacorvir (ABI-H2158) Against cccDNA Formation
| Cell Line Model | Description | Endpoint Measured | EC₅₀ (nM) |
| HepG2-NTCP | De novo HBV infection | cccDNA Formation | ~200 |
| Primary Human Hepatocytes (PHH) | De novo HBV infection | cccDNA Formation | ~200 |
| Data sourced from Cai D, et al. Antiviral Research. 2023.[1][3] |
Experimental Protocols
Disclaimer: The following methodologies are constructed based on publicly available abstracts and summaries. They may not reflect the full detail of the original experimental protocols, as the full-text publication was not accessible.
Cell-Based Antiviral Assays
Objective: To determine the 50% effective concentration (EC₅₀) of Firzacorvir required to inhibit HBV replication.
-
Cell Lines:
-
HepAD38: A stable cell line that replicates HBV upon tetracycline withdrawal. Used to assess inhibition of established replication.
-
HepG2-NTCP: A HepG2 cell line engineered to express the human sodium taurocholate cotransporting polypeptide (NTCP) receptor, permitting de novo HBV infection.
-
Primary Human Hepatocytes (PHH): Considered the gold standard for in vitro HBV studies.
-
-
General Protocol:
-
Cells were seeded in multi-well plates and cultured under standard conditions.
-
For infection models (HepG2-NTCP, PHH), cells were inoculated with HBV-containing supernatant.
-
A serial dilution of Firzacorvir was added to the culture medium.
-
Cells were incubated for a defined period (typically several days).
-
Antiviral activity was measured by quantifying intracellular or secreted HBV DNA via quantitative PCR (qPCR).
-
EC₅₀ values were calculated using non-linear regression analysis of the dose-response curve.
-
cccDNA Formation Assay
Objective: To determine the EC₅₀ of Firzacorvir for inhibiting the de novo formation of cccDNA.
-
Cell Lines: HepG2-NTCP cells and Primary Human Hepatocytes (PHH).
-
General Protocol:
-
Cells were seeded and subsequently infected with a high multiplicity of HBV.
-
Firzacorvir was added at the time of infection in a dose-ranging manner.
-
After incubation (e.g., 72 hours), cells were lysed.
-
A specialized DNA extraction protocol was used to isolate the cccDNA fraction, separating it from other viral and host DNA forms (e.g., via plasmid-safe adenosine triphosphate-dependent deoxyribonuclease treatment).
-
The amount of cccDNA was quantified using a specific qPCR assay.
-
EC₅₀ values were determined by analyzing the reduction in cccDNA levels relative to untreated controls.
-
Experimental Workflow: cccDNA Quantification Assay
Caption: A logical workflow for quantifying the effect of Firzacorvir on HBV cccDNA formation.
Clinical Development and Discontinuation
Firzacorvir (ABI-H2158) advanced through a Phase 1a/b clinical program which demonstrated a favorable safety profile, predictable pharmacokinetics supporting once-daily dosing, and potent on-target antiviral activity in patients with cHBV.[4] These results supported its progression into a larger Phase 2 trial (NCT04398134).
However, in September 2021, Assembly Biosciences announced the discontinuation of the clinical development of Firzacorvir. The decision was made following the observation of elevated alanine transaminase (ALT) levels in several trial participants, which were consistent with drug-induced hepatotoxicity.[2] This adverse event profile ultimately halted the promising trajectory of this potent, dual-action HBV core inhibitor.
References
- 1. Preclinical characterization of ABI-H2158, an HBV core inhibitor with dual mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Second-generation hepatitis B virus core inhibitors ABI-H2158 and ABI-H3733 have enhanced potency and target coverage for both antiviral inhibition and covalently closed circular DNA establishment activities [natap.org]
- 3. investor.assemblybio.com [investor.assemblybio.com]
- 4. Safety, pharmacokinetics and antiviral activity of ABI-H2158, a hepatitis B virus core inhibitor: A randomized, placebo-controlled phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
